1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol
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Overview
Description
1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Preparation Methods
The synthesis of 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol typically involves the reaction of 3-bromo-2-fluorobenzoyl chloride with azetidin-3-ol under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a palladium catalyst for Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols, depending on the reagents and conditions used.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially under acidic or basic conditions.
Scientific Research Applications
1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific biological context and the structure of the final synthesized molecules .
Comparison with Similar Compounds
1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
1-(3-Chloro-2-fluorobenzoyl)azetidin-3-ol: Similar in structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(3-Bromo-2-methylbenzoyl)azetidin-3-ol: The presence of a methyl group instead of a fluorine atom can alter the compound’s electronic properties and reactivity.
1-(3-Bromo-2-fluorobenzoyl)pyrrolidine-3-ol: A five-membered ring analog that may exhibit different ring strain and reactivity compared to the four-membered azetidine ring.
Properties
IUPAC Name |
(3-bromo-2-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c11-8-3-1-2-7(9(8)12)10(15)13-4-6(14)5-13/h1-3,6,14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBGLNXFQXTAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C(=CC=C2)Br)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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